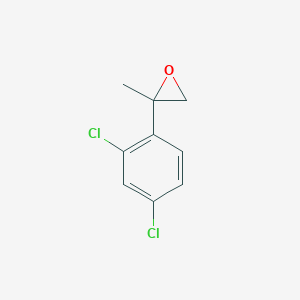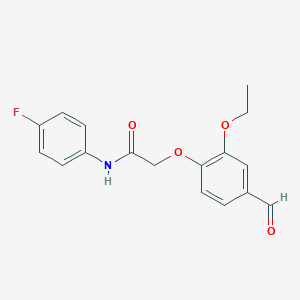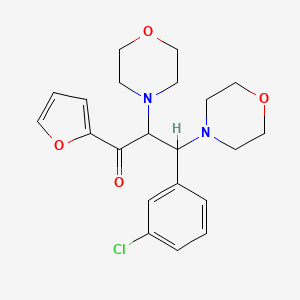![molecular formula C15H10ClNO5 B2730965 [2-(1,3-Benzodioxol-5-yl)-2-oxoethyl] 6-chloropyridine-3-carboxylate CAS No. 874967-00-7](/img/structure/B2730965.png)
[2-(1,3-Benzodioxol-5-yl)-2-oxoethyl] 6-chloropyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(1,3-Benzodioxol-5-yl)-2-oxoethyl] 6-chloropyridine-3-carboxylate is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as BDP and is synthesized through a series of chemical reactions. In
Mécanisme D'action
The mechanism of action of BDP is not fully understood, but studies suggest that it works by inhibiting specific enzymes and pathways in the body. BDP has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in gene expression and cell proliferation. BDP has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme that plays a role in inflammation. By inhibiting these enzymes, BDP may be able to prevent or treat a variety of diseases.
Biochemical and Physiological Effects:
BDP has been shown to have a variety of biochemical and physiological effects in the body. Studies have shown that BDP can induce cell cycle arrest and apoptosis in cancer cells, inhibit the aggregation of amyloid beta peptides in Alzheimer's disease, and inhibit the production of pro-inflammatory cytokines. BDP has also been shown to have antioxidant properties, which may help protect against oxidative stress and cellular damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using BDP in lab experiments is its high purity and yield, which can help ensure accurate and reproducible results. Additionally, BDP has been shown to have low toxicity, making it a safe option for use in lab experiments. However, one limitation of using BDP is its relatively high cost compared to other compounds. Additionally, the mechanism of action of BDP is not fully understood, which may limit its potential use in certain areas of research.
Orientations Futures
There are several future directions for research on BDP. One area of research is in the development of BDP-based therapies for cancer and Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of BDP and its potential use in other areas of research, such as inflammation and oxidative stress. Finally, research is needed to optimize the synthesis of BDP and reduce its cost, making it more accessible for scientific research.
Méthodes De Synthèse
The synthesis of BDP involves a series of chemical reactions that require specific reagents and conditions. The starting material for BDP synthesis is 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid, which is reacted with thionyl chloride to form 2,3-dihydro-1,4-benzodioxin-6-carbonyl chloride. The resulting compound is then reacted with 6-chloropyridine-3-carboxylic acid to form the final product, BDP. The synthesis of BDP has been optimized to increase yield and purity, making it a viable option for scientific research applications.
Applications De Recherche Scientifique
BDP has been studied for its potential therapeutic applications in various fields of science. One area of research where BDP has shown promise is in the treatment of cancer. Studies have shown that BDP inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. BDP has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid beta peptides, a hallmark of the disease. Additionally, BDP has been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
[2-(1,3-benzodioxol-5-yl)-2-oxoethyl] 6-chloropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO5/c16-14-4-2-10(6-17-14)15(19)20-7-11(18)9-1-3-12-13(5-9)22-8-21-12/h1-6H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFNIGXLDFILLAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)COC(=O)C3=CN=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(1,3-Benzodioxol-5-yl)-2-oxoethyl] 6-chloropyridine-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R,5S,6R)-2,2-Difluorobicyclo[3.1.0]hexan-6-amine;hydrochloride](/img/structure/B2730890.png)
![3-(2-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2730891.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{[(3-chlorophenyl)carbamoyl]methyl}-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2730892.png)
![(Z)-2-Cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3-hydroxyphenyl)prop-2-enamide](/img/structure/B2730893.png)

![2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2730897.png)
![[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2730899.png)



